Pim-1 Kinase Inhibition: 3‑Pyridylmethyl Amide vs. 2‑Pyridylmethyl Amide
The target compound, bearing a pyridin-3-ylmethyl amide, exhibits a Pim-1 IC₅₀ of 6 nM in a recombinant ELISA assay [1]. In the same Incyte patent series, the analogous pyridin-2-ylmethyl amide regioisomer (see Example 47 of US 2017/0182017 A1) shows a Pim-1 IC₅₀ of 850 nM, representing a >140‑fold loss of potency [2]. This demonstrates that the 3‑pyridyl orientation is critical for high-affinity Pim-1 binding.
| Evidence Dimension | Pim-1 inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | 6 nM (IC₅₀) |
| Comparator Or Baseline | Pyridin-2-ylmethyl amide analog: 850 nM (IC₅₀) |
| Quantified Difference | >140‑fold higher potency (lower IC₅₀) |
| Conditions | Human recombinant PIM1, ELISA-based spectrophotometric assay, presence of ATP [1] |
Why This Matters
A >140‑fold potency advantage directly reduces the amount of compound required to achieve target engagement, lowering cost per assay and minimizing potential off-target effects at higher concentrations.
- [1] BindingDB. BDBM50364779 (CHEMBL1952144) – IC₅₀ 6 nM for human PIM1. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364779. View Source
- [2] Incyte Corporation. US 2017/0182017 A1. Example 47 (pyridin-2-ylmethyl analog) provides Pim-1 IC₅₀ = 850 nM for the matched molecular pair. View Source
